Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
Overview
Description
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate is a chemical compound with the molecular formula C17H16I2O4 and a molecular weight of 538.11 g/mol. This compound is a derivative of 3,5-diiodo thyroacetic acid and is known for its applications in the preparation of bifunctional thyrointegrin inhibitors .
Preparation Methods
The synthesis of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate typically involves the esterification of 3,5-diiodo-4-(4-methoxyphenoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate has several scientific research applications:
Chemistry: It is used in the synthesis of bifunctional thyrointegrin inhibitors, which are important in studying thyroid hormone analogs and their interactions with integrins.
Biology: The compound is utilized in biological studies to investigate the effects of thyroid hormone analogs on cellular processes.
Medicine: Research into its potential therapeutic applications, particularly in the context of thyroid-related disorders, is ongoing.
Industry: It may be used in the development of new materials or chemical processes that leverage its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate involves its interaction with thyroid hormone receptors and integrins. The compound mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various cellular pathways, including those involved in metabolism, growth, and differentiation .
Comparison with Similar Compounds
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate can be compared with other similar compounds such as:
3,5-Diiodo thyroacetic acid: A precursor in the synthesis of this compound, with similar thyroid hormone analog properties.
Triiodothyronine: Another thyroid hormone analog with distinct biological activities.
Thyroxine: A well-known thyroid hormone with broader physiological effects.
The uniqueness of this compound lies in its specific structural modifications, which confer unique binding properties and biological activities compared to other thyroid hormone analogs .
Biological Activity
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate, also known as 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester, is a compound with notable biological activity primarily due to its structural similarity to thyroid hormones. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H15I2O3, with a molecular weight of 538.12 g/mol. The compound features two iodine atoms at the 3 and 5 positions of the benzene ring and a methoxy group at the para position, contributing to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Diiodinated Phenol : Starting from a suitable phenolic compound, iodine is introduced at the 3 and 5 positions using electrophilic aromatic substitution.
- Methoxylation : The para position is then substituted with a methoxy group through methylation reactions.
- Esterification : Finally, the compound is esterified with ethyl acetate to yield the final product.
This synthetic pathway highlights the compound's role as an intermediate in the development of thyroid hormone analogs, crucial for studying thyroid function and disorders.
Biological Mechanisms
This compound exhibits several biological activities:
- Thyroid Hormone Mimetic Activity : Due to its structural resemblance to thyroid hormones like thyroxine (T4), it can interact with thyroid hormone receptors, influencing metabolic processes and gene expression associated with thyroid function.
- Antitumor Activity : Research indicates that related compounds can disrupt microtubule assembly in cancer cells, leading to apoptosis. For instance, methyl-3,5-diiodo-4-(4'-methoxy-phenoxy)benzoate (DIME), a structural analog, has been shown to induce cell death in tumor cells without affecting normal cells . This selectivity could be beneficial in cancer therapies.
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves apoptosis induction via caspase activation and disruption of microtubule dynamics .
- Animal Models : In vivo studies suggest that derivatives of this compound exhibit low toxicity in normal tissues while effectively targeting tumor cells. This characteristic makes it a promising candidate for further development in cancer therapeutics .
Comparative Analysis
The following table summarizes key compounds related to this compound:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C16H15I2O3 | Thyroid hormone analog; potential antitumor activity |
Thyroxine (Tetraiodothyronine) | C15H11I4N | Naturally occurring thyroid hormone |
Triiodothyronine (T3) | C15H12I3N | Active form of thyroid hormone |
DIME | C16H14I2O3 | Induces apoptosis in tumor cells |
Properties
IUPAC Name |
ethyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2O4/c1-3-22-16(20)10-11-8-14(18)17(15(19)9-11)23-13-6-4-12(21-2)5-7-13/h4-9H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWYRUGYYCELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235109 | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85828-82-6 | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85828-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085828826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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